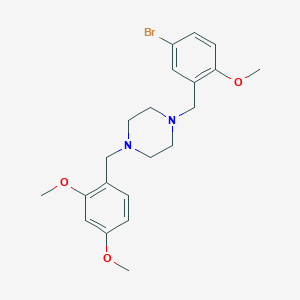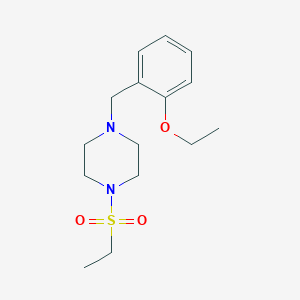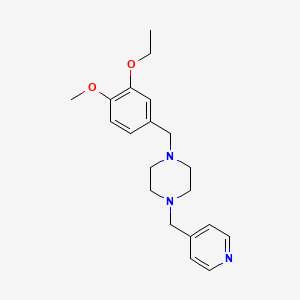
1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a 2-methylbenzyl group and a 4-nitrobenzyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine typically involves the reaction of piperazine with 2-methylbenzyl chloride and 4-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrogenation: The nitro group can be hydrogenated to form an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide, potassium carbonate, ethanol, acetonitrile.
Hydrogenation: Hydrogen gas, Pd/C catalyst.
Major Products Formed:
Reduction of Nitro Group: 1-(2-Methylbenzyl)-4-(4-aminobenzyl)piperazine.
Substitution Reactions: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-(4-nitrobenzyl)piperazine: Similar structure but lacks the 2-methyl group.
1-(2-Methylbenzyl)-4-benzylpiperazine: Similar structure but lacks the nitro group.
Uniqueness: 1-(2-Methylbenzyl)-4-(4-nitrobenzyl)piperazine is unique due to the presence of both the 2-methylbenzyl and 4-nitrobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C19H23N3O2 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
1-[(2-methylphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C19H23N3O2/c1-16-4-2-3-5-18(16)15-21-12-10-20(11-13-21)14-17-6-8-19(9-7-17)22(23)24/h2-9H,10-15H2,1H3 |
Clé InChI |
WGPDTSIPHAMUKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10882245.png)




![2-{[3-(2,4-dichlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10882278.png)
![1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-fluorophenyl)piperazine](/img/structure/B10882287.png)
![methyl [(4Z)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882291.png)
![N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine](/img/structure/B10882293.png)
![8-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10882301.png)
![methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B10882307.png)

![ethyl 4-[[(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B10882326.png)
